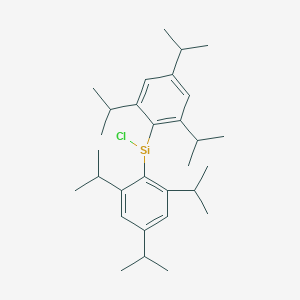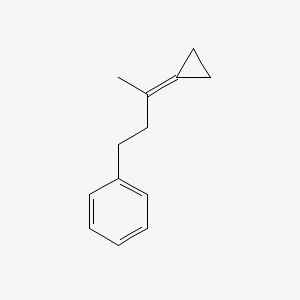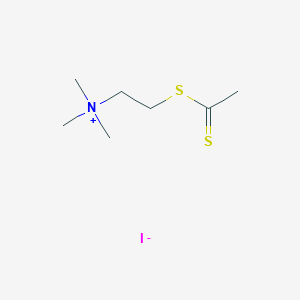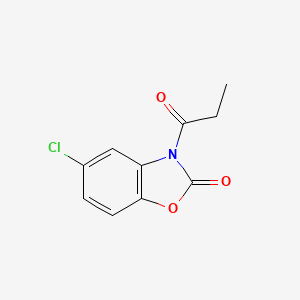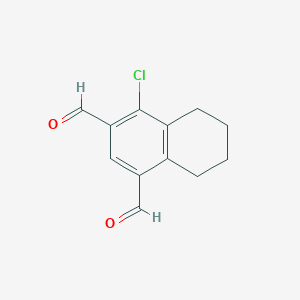
4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloro substituent and two aldehyde groups on a tetrahydronaphthalene backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 4-chloronaphthalene in the presence of a suitable catalyst such as palladium or nickel can yield the desired tetrahydronaphthalene derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylic acid.
Reduction: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dimethanol.
Substitution: 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The chloro substituent can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
- 3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Uniqueness: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde is unique due to the presence of both chloro and aldehyde functional groups on a tetrahydronaphthalene backbone. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
111923-01-4 |
|---|---|
Molekularformel |
C12H11ClO2 |
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
4-chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C12H11ClO2/c13-12-9(7-15)5-8(6-14)10-3-1-2-4-11(10)12/h5-7H,1-4H2 |
InChI-Schlüssel |
BJFDRPPRJYTJJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=CC(=C2Cl)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


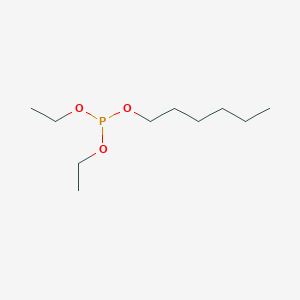
![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)

![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)

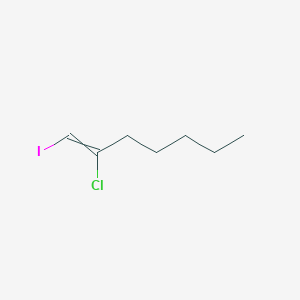
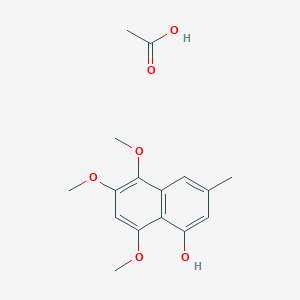
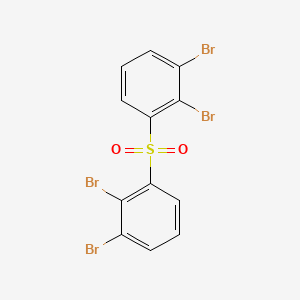
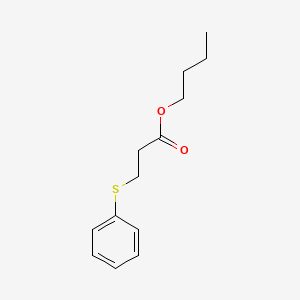
methanone](/img/structure/B14304178.png)
